molecular formula C10H6ClFN2O B11779575 5-Chloro-4-(4-fluorophenyl)pyridazin-3(2H)-one

5-Chloro-4-(4-fluorophenyl)pyridazin-3(2H)-one

Cat. No.: B11779575
M. Wt: 224.62 g/mol
InChI Key: CBHCBPMXAWPICX-UHFFFAOYSA-N
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Description

5-Chloro-4-(4-fluorophenyl)pyridazin-3(2H)-one is a heterocyclic compound that contains both chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(4-fluorophenyl)pyridazin-3(2H)-one typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the desired pyridazinone compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.

    Reduction: Reduction reactions could lead to the formation of dihydropyridazinones.

    Substitution: The chlorine and fluorine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the pyridazinone ring.

    Reduction: Dihydropyridazinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of pharmaceuticals, particularly in the treatment of diseases such as cancer and inflammation.

    Materials Science: As a building block for the synthesis of advanced materials with unique properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(4-fluorophenyl)pyridazin-3(2H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)pyridazin-3(2H)-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    5-Chloro-4-phenylpyridazin-3(2H)-one: Lacks the fluorine atom, which may influence its chemical properties and applications.

Uniqueness

The presence of both chlorine and fluorine atoms in 5-Chloro-4-(4-fluorophenyl)pyridazin-3(2H)-one makes it unique, potentially offering a combination of properties from both halogen atoms. This could result in distinct reactivity patterns and biological activities compared to similar compounds.

Properties

Molecular Formula

C10H6ClFN2O

Molecular Weight

224.62 g/mol

IUPAC Name

4-chloro-5-(4-fluorophenyl)-1H-pyridazin-6-one

InChI

InChI=1S/C10H6ClFN2O/c11-8-5-13-14-10(15)9(8)6-1-3-7(12)4-2-6/h1-5H,(H,14,15)

InChI Key

CBHCBPMXAWPICX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NNC2=O)Cl)F

Origin of Product

United States

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